3-(4-Bromophenoxy)benzene-1-sulfonyl chloride

Catalog No.
S12578872
CAS No.
M.F
C12H8BrClO3S
M. Wt
347.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenoxy)benzene-1-sulfonyl chloride

Product Name

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride

IUPAC Name

3-(4-bromophenoxy)benzenesulfonyl chloride

Molecular Formula

C12H8BrClO3S

Molecular Weight

347.61 g/mol

InChI

InChI=1S/C12H8BrClO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H

InChI Key

MXZQOZOOTKSTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Br

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a biphenyl structure. The molecular formula for this compound is C12H8BrClO3SC_{12}H_8BrClO_3S, and it features a bromophenoxy substituent that enhances its reactivity and utility in various chemical applications. The compound is known for its electrophilic nature, making it a valuable reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

  • Electrophilic Aromatic Substitution: The sulfonyl chloride group acts as an electrophile, allowing the compound to undergo substitution reactions with other aromatic compounds.
  • Nucleophilic Substitution: The sulfonyl chloride moiety can be replaced by nucleophiles, such as amines, leading to the formation of sulfonamide derivatives.
  • Hydrolysis: In the presence of water and heat, the compound can hydrolyze, releasing hydrochloric acid and forming the corresponding sulfonic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride are not extensively documented, compounds containing sulfonyl chloride groups are often employed in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The electrophilic nature of the sulfonyl chloride allows for interactions with various biological targets, potentially influencing enzyme activity or cellular processes.

The synthesis of 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride typically involves the following methods:

  • Chlorsulfonation: This method involves treating 4-bromophenol with chlorosulfonic acid under controlled conditions. The reaction leads to the formation of the sulfonyl chloride group on the aromatic ring.
    C6H4Br(OH)+ClSO3HC12H8BrClO3S+HCl+H2OC_6H_4Br(OH)+ClSO_3H\rightarrow C_{12}H_8BrClO_3S+HCl+H_2O
  • Alternative Routes: Other synthetic routes may involve coupling reactions where pre-formed sulfonyl chlorides are reacted with brominated phenols under acidic or basic conditions to yield the desired product.

These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of sulfonamides and other biologically active compounds.
  • Pharmaceutical Development: The compound serves as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride typically focus on its reactivity with nucleophiles. For instance, when reacted with amines, it forms sulfonamide derivatives, which are crucial in medicinal chemistry. These interactions can also be studied to understand the kinetics and mechanisms of nucleophilic substitution reactions.

Several compounds share structural similarities with 3-(4-Bromophenoxy)benzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
4-Bromobenzenesulfonyl chlorideC6H4BrClO2SC_6H_4BrClO_2SCommonly used in nucleophilic substitution
Toluene-4-sulfonyl chlorideC7H7ClO2SC_7H_7ClO_2SSolid at room temperature; easier handling
Benzenesulfonyl chlorideC6H5ClO2SC_6H_5ClO_2SUsed for preparing sulfonamides and esters
4-Nitrobenzenesulfonyl chlorideC_6H_4ClN_O_2SContains a nitro group; used in similar reactions

3-(4-Bromophenoxy)benzene-1-sulfonyl chloride is unique due to its specific bromophenoxy substituent, which enhances its reactivity compared to simpler sulfonyl chlorides. This structural feature allows it to participate in more complex synthetic pathways and interactions within biological systems.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

345.90661 g/mol

Monoisotopic Mass

345.90661 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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